Cas no 62882-06-8 (2-(3-chlorophenyl)-1,3-oxazole)

2-(3-chlorophenyl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-chlorophenyl)oxazole
- 2-(3-chlorophenyl)-1,3-oxazole
- 2-(3-chloro-phenyl)-oxazole
- 2-(m-Chlor-phenyl)-oxazol
- AG-G-31811
- CTK5B6462
- FT-0695485
- KB-14444
- MB05417
- SureCN9510731
- 62882-06-8
- SCHEMBL9510731
- DTXSID70494876
- MFCD08234432
- AKOS006285748
- NS-01557
-
- MDL: MFCD08234432
- Inchi: InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H
- InChI Key: KAELCLQNAMTZQP-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)Cl)C2=NC=CO2
Computed Properties
- Exact Mass: 179.01400
- Monoisotopic Mass: 179.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.03000
- LogP: 2.99500
2-(3-chlorophenyl)-1,3-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 1974453-50MG |
2-(3-chlorophenyl)-1,3-oxazole |
62882-06-8 | 95% | 50MG |
$129 | 2023-06-29 | |
TRC | C611470-25mg |
2-(3-chlorophenyl)-1,3-oxazole |
62882-06-8 | 25mg |
$ 185.00 | 2022-06-06 | ||
A2B Chem LLC | AG87724-100mg |
2-(3-CHLOROPHENYL)OXAZOLE |
62882-06-8 | 95% | 100mg |
$390.00 | 2024-04-19 | |
A2B Chem LLC | AG87724-1000mg |
2-(3-CHLOROPHENYL)OXAZOLE |
62882-06-8 | 95% | 1000mg |
$583.00 | 2024-04-19 | |
TRC | C611470-5mg |
2-(3-chlorophenyl)-1,3-oxazole |
62882-06-8 | 5mg |
$ 65.00 | 2022-06-06 | ||
OTAVAchemicals | 1974453-100MG |
2-(3-chlorophenyl)-1,3-oxazole |
62882-06-8 | 95% | 100MG |
$171 | 2023-06-29 | |
OTAVAchemicals | 1974453-250MG |
2-(3-chlorophenyl)-1,3-oxazole |
62882-06-8 | 95% | 250MG |
$229 | 2023-06-29 | |
A2B Chem LLC | AG87724-50mg |
2-(3-CHLOROPHENYL)OXAZOLE |
62882-06-8 | 95% | 50mg |
$344.00 | 2024-04-19 | |
TRC | C611470-2.5mg |
2-(3-chlorophenyl)-1,3-oxazole |
62882-06-8 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
OTAVAchemicals | 1974453-1000MG |
2-(3-chlorophenyl)-1,3-oxazole |
62882-06-8 | 95% | 1g |
$344 | 2023-06-29 |
2-(3-chlorophenyl)-1,3-oxazole Related Literature
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on 2-(3-chlorophenyl)-1,3-oxazole
Introduction to 2-(3-Chlorophenyl)-1,3-oxazole (CAS No. 62882-06-8)
2-(3-Chlorophenyl)-1,3-oxazole, also known by its CAS number 62882-06-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chlorophenyl substituent imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The structure of 2-(3-chlorophenyl)-1,3-oxazole consists of a 1,3-oxazole ring fused to a 3-chlorophenyl group. The chloro substituent on the phenyl ring plays a crucial role in modulating the compound's reactivity and biological activity. This molecular architecture has been extensively studied for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Recent research has highlighted the significance of 2-(3-chlorophenyl)-1,3-oxazole in several areas of medicinal chemistry. One notable application is its use as a scaffold for the development of inhibitors targeting specific enzymes and receptors. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against various kinases, which are key enzymes involved in signal transduction pathways and are often implicated in diseases such as cancer and inflammatory disorders.
In addition to its role as an enzyme inhibitor, 2-(3-chlorophenyl)-1,3-oxazole has also been explored for its potential as an antiviral agent. Research conducted by several groups has demonstrated that certain derivatives of this compound possess antiviral properties against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings suggest that 2-(3-chlorophenyl)-1,3-oxazole could serve as a lead compound for the development of new antiviral drugs.
The synthetic accessibility of 2-(3-chlorophenyl)-1,3-oxazole further enhances its utility in drug discovery efforts. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common method involves the reaction of 3-chlorobenzaldehyde with urea or thiourea under appropriate conditions to form the corresponding oxazoline intermediate, which is then cyclized to yield the desired oxazole product. These synthetic strategies provide researchers with a robust platform for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of 2-(3-chlorophenyl)-1,3-oxazole-based compounds.
Beyond its direct applications in drug discovery, 2-(3-chlorophenyl)-1,3-oxazole has also been investigated for its potential as a building block in supramolecular chemistry. The unique electronic and steric properties of this molecule make it an attractive candidate for constructing supramolecular assemblies with tailored functions. For example, researchers have utilized 2-(3-chlorophenyl)-1,3-oxazole-based ligands to create metallo-supramolecular complexes with applications in catalysis and materials science.
In conclusion, 2-(3-chlorophenyl)-1,3-oxazole (CAS No. 62882-06-8) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features and versatile chemical properties make it an invaluable tool for developing new therapeutic agents and exploring novel applications in supramolecular chemistry. As research continues to uncover new insights into the behavior and utility of this compound, it is likely that its importance will only grow in the coming years.
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